N-(2-ethoxyphenyl)-2-(3-nitro-1H-pyrazol-1-yl)acetamide
Overview
Description
N-(2-ethoxyphenyl)-2-(3-nitro-1H-pyrazol-1-yl)acetamide is an organic compound that belongs to the class of acetamides This compound is characterized by the presence of an ethoxyphenyl group and a nitro-substituted pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-ethoxyphenyl)-2-(3-nitro-1H-pyrazol-1-yl)acetamide typically involves the following steps:
Formation of the pyrazole ring: This can be achieved by reacting hydrazine with a suitable β-diketone under acidic or basic conditions.
Nitration: The pyrazole ring is then nitrated using a nitrating agent such as nitric acid or a mixture of nitric acid and sulfuric acid.
Acylation: The nitrated pyrazole is then acylated with 2-ethoxyphenylacetyl chloride in the presence of a base such as triethylamine to form the final product.
Industrial Production Methods: Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated systems may be employed to ensure consistent quality and efficiency.
Types of Reactions:
Oxidation: The nitro group in the compound can undergo reduction to form an amino group under suitable conditions.
Reduction: The compound can be reduced using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Hydrogen gas, palladium on carbon, lithium aluminum hydride.
Substitution: Sodium hydride, alkyl halides.
Major Products Formed:
Reduction of the nitro group: Formation of N-(2-ethoxyphenyl)-2-(3-amino-1H-pyrazol-1-yl)acetamide.
Substitution of the ethoxy group: Formation of derivatives with different functional groups replacing the ethoxy group.
Scientific Research Applications
N-(2-ethoxyphenyl)-2-(3-nitro-1H-pyrazol-1-yl)acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential as a pharmaceutical intermediate.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(2-ethoxyphenyl)-2-(3-nitro-1H-pyrazol-1-yl)acetamide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. The ethoxyphenyl group may enhance the compound’s ability to penetrate cell membranes, allowing it to reach intracellular targets.
Comparison with Similar Compounds
- N-(2-methoxyphenyl)-2-(3-nitro-1H-pyrazol-1-yl)acetamide
- N-(2-ethoxyphenyl)-2-(3-amino-1H-pyrazol-1-yl)acetamide
- N-(2-ethoxyphenyl)-2-(3-nitro-1H-pyrazol-1-yl)propionamide
Comparison:
N-(2-methoxyphenyl)-2-(3-nitro-1H-pyrazol-1-yl)acetamide: Similar structure but with a methoxy group instead of an ethoxy group, which may affect its reactivity and biological activity.
N-(2-ethoxyphenyl)-2-(3-amino-1H-pyrazol-1-yl)acetamide:
N-(2-ethoxyphenyl)-2-(3-nitro-1H-pyrazol-1-yl)propionamide: Similar structure but with a propionamide group, which may influence its solubility and reactivity.
N-(2-ethoxyphenyl)-2-(3-nitro-1H-pyrazol-1-yl)acetamide stands out due to its unique combination of functional groups, which confer specific chemical and biological properties.
Properties
IUPAC Name |
N-(2-ethoxyphenyl)-2-(3-nitropyrazol-1-yl)acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N4O4/c1-2-21-11-6-4-3-5-10(11)14-13(18)9-16-8-7-12(15-16)17(19)20/h3-8H,2,9H2,1H3,(H,14,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXFLZCFQQSGGMI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)CN2C=CC(=N2)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N4O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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